(2R,3S)-2-methylazetidin-3-ol
Overview
Description
(2R,3S)-2-methylazetidin-3-ol is a chiral compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methylazetidin-3-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the Sharpless asymmetric epoxidation, which establishes the stereogenic centers. This method involves the use of a chiral catalyst to induce the formation of the desired enantiomer .
Another method involves the conjugate addition of homochiral lithium N-benzyl-N-α-methylbenzylamide to tert-butyl (E)-cinnamate or tert-butyl (E)-crotonate, followed by in situ amination with trisyl azide. This results in the formation of the corresponding 2-diazo-3-amino esters, which can be further manipulated to yield this compound .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for high stereoselectivity. advancements in catalytic methods and chiral synthesis techniques may pave the way for more efficient industrial-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methylazetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-methylazetidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chirality on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its chiral centers can interact with biological targets in a stereospecific manner, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of chiral materials and as a catalyst in asymmetric synthesis. Its unique properties make it suitable for applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methylazetidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-methylazetidin-3-ol: This is the enantiomer of (2R,3S)-2-methylazetidin-3-ol and has the opposite configuration at the chiral centers.
(2R,3R)-2-methylazetidin-3-ol: This diastereomer has the same configuration at one chiral center but differs at the other.
(2S,3S)-2-methylazetidin-3-ol: Another diastereomer with both chiral centers having the opposite configuration compared to this compound.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomers and diastereomers. This makes it a valuable compound for studying the effects of chirality in various applications.
Properties
IUPAC Name |
(2R,3S)-2-methylazetidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(6)2-5-3/h3-6H,2H2,1H3/t3-,4+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFJASJJDSEUFV-DMTCNVIQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CN1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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